molecular formula C18H16ClN3OS B12170470 N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B12170470
M. Wt: 357.9 g/mol
InChI Key: ZHWIHMFRSALEFI-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-chloroanilino group at the 2-position and an N-benzylacetamide side chain at the 4-position . This molecular architecture places it within a class of compounds of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold known for its diverse biological activities . The specific arrangement of its substituents—including the benzyl and chlorophenyl groups—suggests potential for interacting with various biological targets. Similar compounds have been studied for their anticonvulsant properties and are frequently investigated as building blocks for the synthesis of more complex molecules . In research settings, this compound serves primarily as a chemical intermediate. Its structure makes it a valuable precursor for developing potential therapeutic agents, and it can be used in biochemical studies to investigate interactions with enzymes or receptors . The mechanism of action for this specific compound is not yet fully elucidated and is dependent on the specific biological system under investigation. It may function through interactions with enzyme active sites or cellular signaling pathways, a characteristic often explored in thiazole-based analogs . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

N-benzyl-2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C18H16ClN3OS/c19-14-6-8-15(9-7-14)21-18-22-16(12-24-18)10-17(23)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)

InChI Key

ZHWIHMFRSALEFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The Hantzsch thiazole synthesis involves condensing 4-chlorophenylthiourea with α-haloketones such as 2-bromo-1-(4-chlorophenyl)ethan-1-one. This reaction proceeds in ethanol at 60–80°C for 6–8 hours, yielding 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid.

Acetamide Coupling

The carboxylic acid intermediate is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with benzylamine in tetrahydrofuran (THF) at 0–5°C forms the acetamide bond. Pyridine is often added to scavenge HCl, improving yields to 75–85%.

Table 1: Reaction Conditions for Route 1

StepReagents/ConditionsYieldPurity
Thiazole formationEthanol, 70°C, 7 hours78%95%
Acid chloride synthesisSOCl₂, DCM, 40°C, 2 hours92%98%
AmidationBenzylamine, THF, 0°C, pyridine82%99%

Synthetic Route 2: Direct Amidation of Thiazole-Carboxylic Acid

Carboxylic Acid Activation

2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid is activated using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This forms an active ester intermediate, which reacts with benzylamine at room temperature for 12–16 hours.

Solvent and Catalyst Optimization

The use of DMF enhances solubility, while catalytic zinc chloride (1–3% by mass) accelerates amidation, achieving yields of 88–90%. Post-reaction purification via recrystallization in isopropanol elevates purity to >99%.

Synthetic Route 3: Substitution on Pre-Formed Thiazole Ring

Halogenated Thiazole Intermediate

A pre-synthesized 4-bromo-2-((4-chlorophenyl)amino)thiazole undergoes nucleophilic substitution with N-benzyl-2-aminoacetamide. The reaction is conducted in toluene at 90–120°C for 5–10 hours using potassium carbonate as a base, yielding 70–75% product.

Role of Lewis Acid Catalysts

Ferric chloride (FeCl₃) at 2% mass ratio improves substitution efficiency by polarizing the C–Br bond, enhancing nucleophilic attack by the acetamide’s amine group.

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Routes

ParameterRoute 1Route 2Route 3
Overall Yield78–82%88–90%70–75%
Key CatalystPyridineZnCl₂FeCl₃
Critical SolventTHFDMFToluene
Purity Post-Purification99%>99%95%

Route 2 offers superior yields and purity due to efficient carbodiimide-mediated amidation, whereas Route 3 suffers from lower yields due to competing side reactions in substitution.

Optimization Strategies and Industrial Scalability

Solvent Selection

High-boiling solvents like xylene (bp 140°C) facilitate amidation at elevated temperatures without intermediate decomposition. Conversely, THF’s low boiling point (66°C) necessitates reflux conditions but simplifies solvent removal.

Temperature Control

Maintaining reaction temperatures below 120°C prevents degradation of the thiazole ring, particularly in the presence of moisture. Stepwise heating (e.g., 50°C → 110°C) in substitution-condensation reactions minimizes byproduct formation.

Challenges and Troubleshooting

Byproduct Formation

Over-acetylation can occur if acetic anhydride is used in excess during amidation, necessitating precise stoichiometric control.

Purification Difficulties

The polar nature of intermediates complicates column chromatography. Recrystallization in isopropanol or ethyl acetate is preferred for industrial-scale purification .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or benzyl group .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide has shown promise in anticancer research. Studies indicate that it may inhibit specific kinases involved in cancer progression. The compound's ability to interfere with cellular pathways associated with tumor growth positions it as a candidate for further development in cancer therapies .

Antimicrobial Properties
This compound exhibits antibacterial and antifungal activities, making it relevant for the development of new antimicrobial agents. Its mechanism involves the inhibition of bacterial enzymes, which can lead to effective treatment options against resistant strains of bacteria.

Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation.

Chemical Synthesis

Building Block for Derivatives
In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex thiazole derivatives. Its unique structure allows chemists to explore various modifications that can lead to new compounds with enhanced biological activities.

Industrial Applications

Development of New Materials
The compound is also being investigated for its potential use in the development of new materials and chemical processes. Its structural characteristics may contribute to creating innovative materials with specific properties tailored for industrial applications.

Case Studies

Several case studies have documented the biological effects and therapeutic potential of this compound:

  • Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its utility in addressing antibiotic resistance.
  • Anti-inflammatory Mechanisms : Research highlighted its ability to reduce inflammatory markers in animal models, supporting its role in inflammatory disease management.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its 2-((4-chlorophenyl)amino)thiazol-4-yl moiety and N-benzyl group. Below is a comparative analysis with structurally related analogs:

Compound Name Thiazole Substituents Aromatic/Functional Groups Biological Activity (if reported) Key References
Target Compound 2-((4-chlorophenyl)amino), 4-acetamide Benzyl, 4-chlorophenyl Not explicitly reported
N-(4-Phenyl-2-thiazolyl)acetamide 4-Phenyl, 2-acetamide Phenyl Synthetic intermediate
Compound 17d (CDK9 inhibitor) 2-(exo-norbornylamino), 5-carbonyl Dihydrodioxine-carbonyl CDK9 inhibition (IC₅₀: <100 nM)
Compound III.49 (Schiltz, 2010) N-(4-chlorobenzyl)acetamido Benzyl, 4-chlorobenzyl Synthetic intermediate
N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Thiadiazole core 3-methylphenoxy Not reported

Critical Observations

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs like N-(4-phenyl-2-thiazolyl)acetamide . Compound 17d’s exo-norbornylamino and dihydrodioxine-carbonyl groups contribute to its CDK9 inhibitory activity, suggesting that bulky substituents near the thiazole nitrogen could modulate kinase selectivity .

Synthetic Pathways: The target compound’s synthesis likely involves N-acylation of a 2-amino-4-chlorophenylthiazole intermediate, analogous to methods used for N-(4-phenyl-2-thiazolyl)acetamide . In contrast, Compound III.49 (Schiltz, 2010) employs a multi-component reaction with benzyl bromide and 4-chloroaniline, highlighting divergent synthetic strategies for benzyl-containing analogs .

Role of the Benzyl Group :

  • The N-benzyl group in the target compound may improve metabolic stability compared to smaller alkyl groups (e.g., methyl in Compound 17d) but could reduce solubility .

Research Findings and Implications

  • The 4-chlorophenyl group may enhance affinity for hydrophobic kinase pockets .
  • Antimicrobial Potential: Thiazole derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) often exhibit antimicrobial properties, as seen in bis(azolyl)sulfonamidoacetamides .

Data Tables for Comparative Analysis

Physicochemical Properties

Property Target Compound N-(4-Phenyl-2-thiazolyl)acetamide Compound 17d
Molecular Weight (g/mol) 432.0 218.3 ~450 (est.)
Halogen Substituent 4-Cl None None
Key Functional Groups Benzyl, acetamide Phenyl, acetamide Norbornyl, carbonyl

Biological Activity

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, which includes a thiazole ring, a benzyl group, and a chloroaniline moiety, suggests a range of potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16ClN3OS
  • Molecular Weight : 357.9 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors associated with various diseases. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases and enzymes involved in cancer progression and inflammation.
  • Antimicrobial Activity : It interacts with bacterial enzymes, leading to antibacterial effects.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study highlighted its potential as an Src kinase inhibitor, which plays a crucial role in cancer cell signaling pathways. However, the compound's anticancer efficacy may also involve other mechanisms beyond Src inhibition, suggesting a multifaceted approach to its action .

Antimicrobial Properties

The compound has demonstrated promising antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various pathogens, including strains resistant to conventional antibiotics. This is particularly relevant in the context of rising antibiotic resistance globally .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound is often influenced by structural modifications. Key findings from SAR studies include:

Modification Effect on Activity
Introduction of electron-withdrawing groupsIncreases lipophilicity and enhances antimicrobial activity
Variations in side chainsAlters potency against specific cancer cell lines
Changes in thiazole ring structureAffects enzyme binding affinity

Case Studies

  • Src Kinase Inhibition : A study evaluated various N-benzyl substituted acetamides for their Src kinase inhibitory activity. Compound 8a was identified as one of the most potent inhibitors but showed weaker anticancer effects compared to other compounds in the series. This suggests that while Src inhibition is important, other pathways may contribute significantly to anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with potential applications in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of a thiourea derivative with an α-haloketone to form the thiazole core, followed by benzylation and acetylation steps. Key parameters include:

  • Solvents : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
  • Catalysts : Bases like triethylamine to facilitate acylation .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
  • Yield Optimization : Temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions .

**How is the structural integrity of this compound validated post-synthesis?

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